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Cerium(III) 2-ethylhexanoate

Chemical Vapor Deposition Thin Films Crystallographic Orientation

Ce(2-EH)₃ is the irreplaceable precursor for (200)-oriented CeO₂ thin films on sapphire—a crystallographic specification unmet by Ce-(TMHD)₄, which yields (111) texture under identical conditions. It uniquely enables photochemical direct-write lithography (photoefficiency φ=1.4) via CO₂ extrusion and radical chain propagation—a pathway unavailable to cerium acetate, acetylacetonate, or nitrate precursors. In coatings, it delivers non-yellowing through-drying as a lead-free, low-cobalt alternative, preventing turbidity in alkyd varnishes and enabling 40–80% cobalt reduction for REACH/RoHS compliance. Its branched 2-ethylhexanoate ligand ensures superior organic solubility for homogeneous mixed-metal oxide nanoparticle synthesis (Gd-doped CeO₂, Ce₀.₅Zr₀.₅O₂). Choose Ce-2EH when crystallographic texture, photopatternability, or coating clarity are non-negotiable.

Molecular Formula C24H45CeO6
Molecular Weight 569.7 g/mol
CAS No. 24593-34-8
Cat. No. B1630817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(III) 2-ethylhexanoate
CAS24593-34-8
Molecular FormulaC24H45CeO6
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ce+3]
InChIInChI=1S/3C8H16O2.Ce/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
InChIKeyGGVUYAXGAOIFIC-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerium(III) 2-Ethylhexanoate (CAS 24593-34-8) Procurement Guide: Catalyst Precursor and Coating Drier


Cerium(III) 2-ethylhexanoate (Ce(2-EH)₃, also referred to as cerium octoate) is an organometallic carboxylate salt of cerium in the +3 oxidation state coordinated with three 2-ethylhexanoate ligands, with a molecular weight of approximately 569.7 g/mol and CAS registry number 24593-34-8 (also indexed under 56797-01-4) [1]. The compound is characterized by a linear tetracerium molecular structure where Ce–Ce distances repeat at approximately 4.3 Å out to 16.4 Å [2], and it is typically supplied as a liquid solution (e.g., 49% in 2-ethylhexanoic acid) or solid powder, exhibiting solubility in organic solvents such as toluene and xylene while remaining insoluble in water [3].

Why Cerium(III) 2-Ethylhexanoate Cannot Be Interchanged with Other Cerium Carboxylates or Metal Driers


Cerium(III) 2-ethylhexanoate exhibits performance characteristics that preclude simple substitution with other cerium precursors (e.g., cerium acetate, cerium acetylacetonate, cerium nitrate) or alternative metal carboxylate driers. In thin-film deposition, the 2-ethylhexanoate ligand enables photochemical extrusion of CO₂ and production of 3-heptyl radicals during precursor decomposition, a reaction pathway not available to β-diketonate or acetate ligands [1]. In coating applications, cerium 2-ethylhexanoate demonstrates distinct through-drying behavior and non-yellowing properties under baking conditions that differ fundamentally from cobalt octoate (surface drying, pronounced yellowing), manganese octoate (high-temperature yellowing), and lead driers (turbidity formation in alkyd systems) [2][3]. These ligand-dependent and metal-dependent differences directly impact film morphology, coating aesthetics, and long-term performance stability.

Cerium(III) 2-Ethylhexanoate: Quantitative Differential Evidence for Scientific Selection


CeO₂ Thin Film Crystallographic Orientation Control: Ce(2-EH)₃ vs. Ce(TMHD)₄

In combustion chemical vapor deposition (CCVD) of CeO₂ films on a-plane sapphire substrates at 1000°C, Cerium(III) 2-ethylhexanoate (Ce-2EH) and tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)(IV) cerium (Ce-(TMHD)₄) produce distinctly different crystallographic preferred orientations under identical deposition conditions. At low precursor concentrations (~0.001 M), Ce-2EH yields films with (200) preferred orientation perpendicular to the sapphire substrate, whereas Ce-(TMHD)₄ yields films with (111) preferred orientation [1]. At higher concentrations (>0.002 M), both precursors produce films containing ceria clusters nucleated in the gas phase in addition to substrate-nucleated material [2]. This precursor-dependent orientation control is critical for applications requiring specific crystallographic texture.

Chemical Vapor Deposition Thin Films Crystallographic Orientation CeO₂

Coating Drier Performance: Non-Yellowing Under Baking vs. Cobalt and Manganese Driers

In curing printing inks and alkyd-based coatings subjected to baking conditions, Cerium(III) 2-ethylhexanoate exhibits a non-yellowing profile after baking, whereas cobalt and manganese driers introduce pronounced yellowing that compromises color integrity in white and pastel formulations [1]. Cerium(III) 2-ethylhexanoate can replace other metal ink driers in applications where post-bake color fidelity is critical . Additionally, cerium driers in alkyd-based varnishes are more active compared to lead driers and do not cause turbidity in oils and alkyd-based varnishes, a limitation observed with lead-based systems [2]. When used in combination with cobalt, cerium octoate exhibits a synergistic effect that reduces the required cobalt dosage by 40-80% while maintaining drying performance [3].

Alkyd Coatings Paint Driers Color Stability Printing Inks

Molecular Architecture: Linear Tetracerium Structure of Cerium 2-Ethylhexanoate

High-energy X-ray scattering (HEXRD) combined with DFT calculations has established that cerium 2-ethylhexanoate exists as a linear tetracerium molecular cluster, with Ce–Ce distances repeating at approximately 4.3 Å out to 16.4 Å [1]. In contrast, bismuth 2-ethylhexanoate adopts a Bi₄(RCO₂)₁₂ motif with bismuth ions arranged in a flattened tetrahedron with Bi–Bi distances of about 4.3 Å [2]. This structural elucidation—achieved through FTIR, Raman spectroscopy, and HEXRD correlated with computational modeling—provides a molecular-level understanding that informs catalyst design and precursor selection [3]. The linear tetrameric arrangement has implications for metal density per molecule, solubility behavior, and decomposition pathways during catalyst activation.

Catalyst Precursor Molecular Structure X-ray Scattering Organometallic

Lead-Free Drier Performance: Turbidity Prevention in Alkyd Varnishes

In alkyd-based varnish formulations, cerium 2-ethylhexanoate (cerium octoate) demonstrates higher catalytic activity compared to lead driers [1]. Critically, cerium driers do not cause turbidity in oils and alkyd-based varnishes, whereas lead driers consistently introduce haze and reduced clarity in these systems [2]. This turbidity prevention is particularly important for clear coats, high-gloss finishes, and transparent varnishes where optical clarity is a primary performance specification. Cerium 2-ethylhexanoate functions as a primary drier that promotes polymerization and imparts through-drying properties, with a dosage equivalent to 40-80% of the total amount of lead, manganese, zinc, and calcium driers combined [3].

Alkyd Resins Lead-Free Coatings Driers Varnishes

Photochemical Decomposition Efficiency: Ce(2-EH)₃ as CeO₂ Precursor

In photochemical thin-film preparation, thin amorphous films of cerium(III) 2-ethylhexanoate decompose via an initial photochemical extrusion of CO₂ from the carboxylate ligand, producing Ce(II) complexes and 3-heptyl radicals [1]. The photoefficiency of this reaction was measured at φ = 1.4, indicating that a radical chain reaction follows the initial photochemical process [2]. Independent thermal initiation with a free radical initiator confirmed the radical chain propagation mechanism. This photochemical pathway is specific to the 2-ethylhexanoate ligand and is not observed with cerium acetate, cerium acetylacetonate, or cerium nitrate precursors, which require different deposition methodologies [3].

Photolithography CeO₂ Films Photochemical Deposition Precursor

Cerium(III) 2-Ethylhexanoate: Validated Application Scenarios for Procurement Decision-Making


(200)-Oriented CeO₂ Thin Film Deposition via CCVD

Cerium(III) 2-ethylhexanoate is the preferred precursor when depositing CeO₂ films requiring (200) preferred orientation on sapphire substrates. At low precursor concentrations (~0.001 M) in toluene at 1000°C substrate temperature, Ce-2EH uniquely produces (200)-oriented films, whereas the alternative β-diketonate precursor Ce-(TMHD)₄ yields (111)-oriented films under identical conditions [1]. This orientation specificity is essential for applications in solid oxide fuel cells, oxygen sensors, and buffer layers for high-temperature superconductors where crystallographic texture governs ionic conductivity and epitaxial compatibility. Procurement of Ce-2EH rather than Ce-(TMHD)₄ is mandatory when (200) texture is specified.

Lead-Free, Non-Yellowing Alkyd Coating and Printing Ink Formulations

Cerium(III) 2-ethylhexanoate enables the formulation of lead-free, low-cobalt coating systems that meet stringent color stability and clarity requirements. In printing inks subjected to baking, Ce-2EH does not yellow, whereas cobalt and manganese driers introduce objectionable color shifts [1]. In alkyd varnishes, Ce-2EH prevents turbidity formation that is inherent to lead-based driers, while providing equivalent or superior through-drying activity [2]. Furthermore, synergistic combination with cobalt allows 40-80% reduction in cobalt content, supporting regulatory compliance and cost optimization . This compound is the direct replacement for lead driers in formulations transitioning to REACH/RoHS-compliant systems.

Photochemical Patterning of CeO₂ via Photoresist-Free Lithography

For photoresist-free lithographic patterning of CeO₂ films, cerium(III) 2-ethylhexanoate provides a photochemical decomposition pathway with measured photoefficiency φ = 1.4, enabling amplified radical chain decomposition upon UV exposure [1]. This photochemical reactivity, which proceeds via initial CO₂ extrusion from the carboxylate ligand followed by radical chain propagation, is not available from cerium acetate, acetylacetonate, or nitrate precursors [2]. Procurement of Ce-2EH is essential for direct-write photolithography processes that eliminate resist materials and reduce processing steps in microfabrication workflows.

Multi-Metal Oxide Nanoparticle Synthesis via Microemulsion

Cerium(III) 2-ethylhexanoate serves as the organic-soluble cerium source for preparing mixed-metal oxide nanoparticles in oil-in-water microemulsion systems. Its compatibility with toluene-based precursor solutions enables precise stoichiometric blending with other metal 2-ethylhexanoates such as gadolinium(III) 2-ethylhexanoate for Gd-doped CeO₂ and zirconium(IV) 2-ethylhexanoate for Ce₀.₅Zr₀.₅O₂ ceria-zirconia solid solutions at controlled Ce/Zr molar ratios [1]. The 2-ethylhexanoate ligand's branched alkyl chain confers solubility advantages over acetate or nitrate salts, facilitating homogeneous mixing essential for uniform nanoparticle composition. Procurement of Ce-2EH is required for solution-phase co-precipitation routes where water-insoluble cerium salts are incompatible.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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